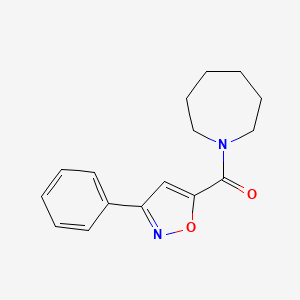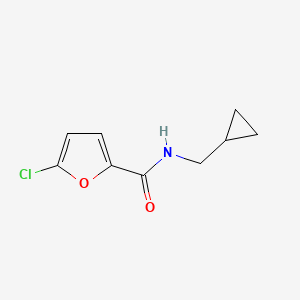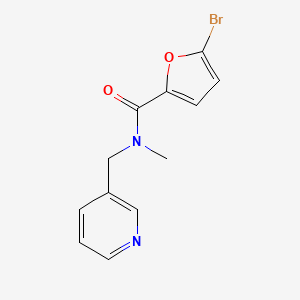
5-bromo-N-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide, also known as BRD0705, is a small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases. This compound has been extensively studied in recent years due to its promising pharmacological properties.
Wirkmechanismus
The mechanism of action of 5-bromo-N-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide involves the inhibition of certain enzymes and proteins such as histone deacetylases (HDACs) and bromodomain-containing proteins (BRDs). HDACs play a crucial role in the regulation of gene expression by removing acetyl groups from histones, which leads to the repression of gene transcription. BRDs, on the other hand, are involved in the recognition of acetylated lysine residues on histones, which leads to the activation of gene transcription. 5-bromo-N-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide inhibits both HDACs and BRDs, which results in the modulation of gene expression and the inhibition of various cellular processes.
Biochemical and Physiological Effects:
5-bromo-N-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also reduces the production of pro-inflammatory cytokines in immune cells. In addition, it has been studied for its potential neuroprotective effects in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-bromo-N-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide in lab experiments is its specificity towards HDACs and BRDs. It has been found to have minimal off-target effects, which makes it a valuable tool for studying the role of these enzymes and proteins in various cellular processes. However, one of the limitations of using 5-bromo-N-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide is its low solubility in water, which can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the research on 5-bromo-N-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide. One direction is to investigate its potential therapeutic effects in other diseases such as metabolic disorders and cardiovascular diseases. Another direction is to study its pharmacokinetics and pharmacodynamics in more detail to optimize its therapeutic potential. Furthermore, the development of more potent and selective inhibitors of HDACs and BRDs based on the structure of 5-bromo-N-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide is an active area of research.
Synthesemethoden
The synthesis of 5-bromo-N-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide involves a series of chemical reactions. The starting material is furan-2-carboxylic acid, which is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with N-methylpyridine-3-methanol to give the desired product, 5-bromo-N-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide. The overall yield of this synthesis method is around 30%.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide has been investigated for its potential therapeutic effects in various diseases such as cancer, inflammation, and neurological disorders. It has been found to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of these diseases. In cancer, 5-bromo-N-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide has been shown to inhibit the growth of cancer cells and induce cell death. In inflammation, it has been found to reduce the production of pro-inflammatory cytokines. In neurological disorders, it has been studied for its potential neuroprotective effects.
Eigenschaften
IUPAC Name |
5-bromo-N-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-15(8-9-3-2-6-14-7-9)12(16)10-4-5-11(13)17-10/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJQUDSMEMAKOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=CC=C1)C(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

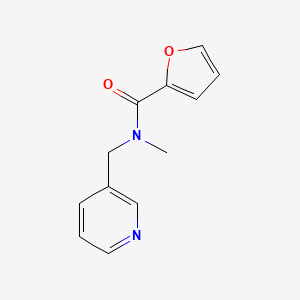
![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone](/img/structure/B7511096.png)
![N-(cyclopropylmethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7511106.png)
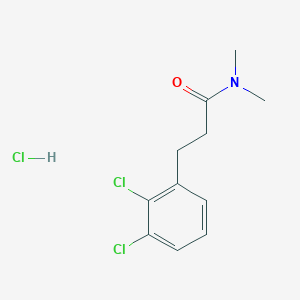
![N-[(3-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7511127.png)
![[5-Methyl-1-(2-methylphenyl)pyrazol-4-yl]-(3-methylmorpholin-4-yl)methanone](/img/structure/B7511129.png)
![N-[(3-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7511136.png)
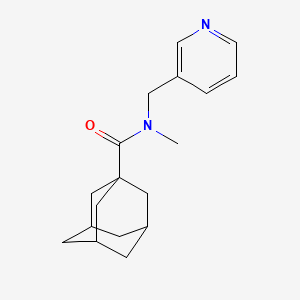
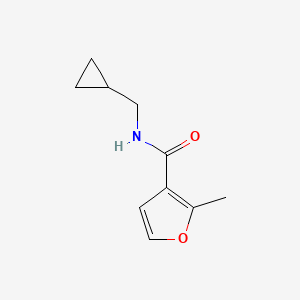
![N-[(3-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide](/img/structure/B7511156.png)
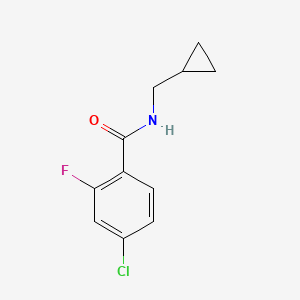
![N-[(3-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7511178.png)
